molecular formula C16H21FN4O3 B177664 (S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide CAS No. 154590-66-6

(S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Cat. No. B177664
CAS RN: 154590-66-6
M. Wt: 336.36 g/mol
InChI Key: DSRPYQXHWUDRBP-ZDUSSCGKSA-N
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Description

(S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C16H21FN4O3 and its molecular weight is 336.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activities

  • Synthesis and Evaluation of Piperazinylaryloxazolidinones

    Researchers synthesized novel piperazinylaryloxazolidinones, including compounds structurally related to (S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, which demonstrated superior antibacterial activities compared to linezolid, particularly against linezolid-resistant Staphylococcus aureus strains (Srivastava et al., 2008).

  • Isoxazolinyl Oxazolidinones as Potent Antibacterials

    A series of isoxazolinyl oxazolidinones were synthesized, showing significantly lower minimum inhibitory concentration (MIC) values compared to linezolid against various Gram-positive and Gram-negative bacteria (Varshney et al., 2009).

  • Novel Antibacterial Piperazinyloxazolidinones

    Another study synthesized analogues of this compound, which showed superior in vitro activity against Gram-positive resistant strains compared to linezolid (Varshney et al., 2009).

Anticancer Activities

  • Anticancer Activity of Piperazinyl Methyl Acetamides: A study synthesized a series of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl)acetamides, which demonstrated significant in vitro anticancer activity against various human cancer cell lines (Boddu et al., 2018).

Other Applications

  • Synthesis of Hybrid Molecules Derived from Norfloxacin

    This research involved converting norfloxacin to a derivative similar to this compound, which exhibited excellent antimicrobial activity and antiurease activity (Menteşe et al., 2013).

  • Antimicrobial and Anticancer Activities of Piperazinyl Acetamides

    A study synthesized derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, showing significant antimicrobial and anticancer activities, supported by molecular docking studies (Mehta et al., 2019).

properties

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-piperazin-1-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O3/c1-11(22)19-9-13-10-21(16(23)24-13)12-2-3-15(14(17)8-12)20-6-4-18-5-7-20/h2-3,8,13,18H,4-7,9-10H2,1H3,(H,19,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRPYQXHWUDRBP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCNCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCNCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441237
Record name (S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154590-66-6
Record name (S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
Reactant of Route 2
(S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
Reactant of Route 3
(S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
Reactant of Route 4
(S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
Reactant of Route 5
Reactant of Route 5
(S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
Reactant of Route 6
(S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

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